![molecular formula C12H10FNO2S B161588 Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate CAS No. 132089-35-1](/img/structure/B161588.png)
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with an ethyl ester group and a 4-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate typically involves the Hantzsch thiazole synthesis. This method includes the condensation of α-haloketones with thioamides. For instance, the reaction of 4-fluorobenzoyl chloride with ethyl thioglycolate in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and cost-effective raw materials, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Medicinal Chemistry:
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural properties facilitate modifications that enhance therapeutic efficacy. Notably, it has been investigated for its potential as an antimicrobial , anticancer , and anti-inflammatory agent. The compound's ability to interact with specific molecular targets, such as bacterial enzymes involved in cell wall synthesis, contributes to its therapeutic effects .
Case Studies:
- A study highlighted the synthesis of thiazole derivatives, including those with the this compound framework, which exhibited significant anticancer activity against various cancer cell lines .
- Another investigation demonstrated the compound's role in enhancing the efficacy of existing drugs by modifying their pharmacokinetic profiles, thus improving their therapeutic outcomes .
Agricultural Chemistry
Agrochemical Formulations:
The compound is utilized in the formulation of agrochemicals, particularly herbicides and fungicides . Its effectiveness in pest control while minimizing environmental impact makes it a valuable component in sustainable agricultural practices .
Research Insights:
Research has shown that derivatives of thiazole compounds can exhibit potent activity against both gram-positive and gram-negative bacteria, making them suitable candidates for developing new agrochemical products . The incorporation of this compound into these formulations has been linked to improved efficacy and safety profiles.
Materials Science
Advanced Materials Development:
In materials science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. The compound's unique chemical structure allows for the development of materials with specific thermal and mechanical properties .
Applications:
- The compound has been investigated for use in electronic materials due to its favorable electronic properties.
- Its incorporation into polymer matrices has been shown to enhance the mechanical strength and thermal stability of the resulting materials.
Biochemical Research
Enzyme Interaction Studies:
Researchers employ this compound to study enzyme interactions and metabolic pathways. This research aids in understanding biological processes and disease mechanisms, particularly in cancer and infectious diseases .
Significant Findings:
- Studies have indicated that this compound can inhibit specific enzymes critical for bacterial survival, leading to potential applications in developing new antibiotics.
- Additionally, its interactions with various biological targets have provided insights into its role as a modulator in cellular signaling pathways .
Summary Table of Applications
Application Area | Key Uses | Notable Findings |
---|---|---|
Pharmaceuticals | Antimicrobial, anticancer, anti-inflammatory | Significant anticancer activity against multiple cell lines |
Agricultural Chemistry | Herbicides, fungicides | Improved efficacy against pathogens |
Materials Science | Advanced polymers and coatings | Enhanced mechanical properties |
Biochemical Research | Enzyme interaction studies | Inhibition of bacterial enzymes |
Mechanism of Action
The mechanism of action of ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. The compound may also interact with receptors or enzymes in human cells, modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate
- Ethyl 4-(4-fluorophenyl)-2-phenylthiazole-5-carboxylate
- Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Biological Activity
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
This compound is characterized by a thiazole ring with an ethyl ester group and a para-fluorophenyl substituent. Its molecular formula is , and it exhibits unique chemical reactivity due to the presence of the fluorine atom, which can enhance interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the Hantzsch thiazole synthesis method. This process includes:
- Condensation Reaction : Reacting α-haloketones (such as 4-fluorobenzoyl chloride) with thioamides in the presence of a base (e.g., triethylamine).
- Purification : The product is purified through standard organic synthesis techniques, ensuring high yield and purity.
Antimicrobial Properties
This compound has shown significant antimicrobial activity against various bacterial and fungal strains. Its mechanism involves inhibition of bacterial enzymes crucial for cell wall synthesis, leading to cell death. Studies indicate that this compound exhibits minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
Research has demonstrated that this compound possesses anticancer properties. It has been found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer). The compound activates pathways involving p53 expression and caspase-3 cleavage, which are critical for programmed cell death .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against Bacillus subtilis | |
Anticancer | Induces apoptosis in MCF-7 cells | |
Antiviral | Potential activity against flaviviruses |
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key bacterial enzymes involved in cell wall biosynthesis.
- Apoptosis Induction : In cancer cells, it modulates apoptotic pathways by increasing p53 levels and activating caspases.
- Receptor Interaction : It may also interact with various receptors, influencing cellular signaling pathways involved in inflammation and tumor progression.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study evaluated its efficacy against Gram-positive bacteria, showing promising results comparable to traditional antibiotics .
- Anticancer Research : In vitro studies indicated that the compound significantly reduced cell viability in breast and colon cancer models, highlighting its potential as a therapeutic agent .
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFKADGHYYXMLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569503 | |
Record name | Ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132089-35-1 | |
Record name | Ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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